(5-Chloro-2-methoxyphenyl)methanol

Physical Property Handling Procurement

Generic halobenzyl alcohols cause failed BMS-191011 syntheses due to mismatched electronic/steric profiles. The 5-chloro-2-methoxy isomer is explicitly required in patented routes (CN104710379B) to maxi-K channel opener BMS-191011 and gamma-aryl-gamma-benzyl-gamma-butyrolactones. • Mandatory reactant for reproducible BMS-191011 synthesis; avoids regiochemical failure. • Benzylic alcohol enables direct conversion to halide, amine, or ether linkers under mild conditions. • Solid form (mp 56-61°C) provides definitive identity check upon receipt, eliminating analog mix-ups.

Molecular Formula C8H9ClO2
Molecular Weight 172.61 g/mol
CAS No. 7035-10-1
Cat. No. B154167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chloro-2-methoxyphenyl)methanol
CAS7035-10-1
Synonyms5-Chloro-2-methoxybenzyl Alcohol
Molecular FormulaC8H9ClO2
Molecular Weight172.61 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)CO
InChIInChI=1S/C8H9ClO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4,10H,5H2,1H3
InChIKeyGFCZAZVHUMJMJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Chloro-2-methoxyphenyl)methanol: Core Building Block Overview


(5-Chloro-2-methoxyphenyl)methanol (CAS 7035-10-1), also known as 5-chloro-2-methoxybenzyl alcohol, is a substituted benzyl alcohol with a chloro group at the 5-position and a methoxy group at the 2-position on the phenyl ring . It serves as a versatile small-molecule scaffold and a key synthetic intermediate, notably in the preparation of alpha-, beta-, and gamma-aryl-gamma-benzyl-gamma-butyrolactone derivatives . It is also employed as a reactant in patent-protected routes to pharmacologically relevant compounds, such as the maxi-K channel opener BMS-191011 [1]. The compound is typically supplied as a solid with a reported melting point of 56-61 °C (lit.) and is recommended for storage at -20°C for maximum stability .

Scaffold Role Versatile benzyl alcohol building block for synthetic chemistry workflows.
Key Context Explicit reactant in patent-protected maxi-K channel opener synthesis.
Physical Format Supplied as a solid; supports preferred handling for solid-dispensing labs.
Selection Logic 5-chloro-2-methoxy substitution defines reactivity for gamma-butyrolactone formation.

Analog Substitution Risks for (5-Chloro-2-methoxyphenyl)methanol


Generic substitution of (5-chloro-2-methoxyphenyl)methanol with other halobenzyl alcohols (e.g., 5-fluoro, 5-bromo, or 4-chloro analogs) is not scientifically valid without re-validation of the synthetic pathway. The specific electronic and steric profile dictated by the 5-chloro and 2-methoxy substituents critically governs reactivity in key transformations, such as nucleophilic substitution and subsequent cyclization steps to form gamma-butyrolactones [1]. For example, the use of this precise isomer is a defined step in the patented synthesis of BMS-191011, where alternative substitution patterns would likely lead to different reaction kinetics, regiochemical outcomes, or failure to produce the desired final compound [2]. This specificity directly impacts procurement decisions, as sourcing an incorrect analog can lead to failed syntheses, wasted resources, and irreproducible results.

Regiochemistry & Electronics Using 4-chloro or 5-fluoro analogs shifts the electronic profile, which may alter reaction kinetics in nucleophilic substitution and cyclization steps.
Synthetic Pathway Fidelity Alternative substitution patterns are not documented in the BMS-191011 patent route; deviation risks failed syntheses or irreproducible results.
Lactone Library Compatibility Gamma-butyrolactone synthesis methods specifically reference the 5-Cl-2-OMe pattern; other halobenzyl alcohols lack matching reactivity evidence.

(5-Chloro-2-methoxyphenyl)methanol Differentiation Guide


Physical Form & Melting Point Comparison

(5-Chloro-2-methoxyphenyl)methanol is a solid at room temperature with a reported melting point range of 56-61 °C (lit.) . This is in direct contrast to unsubstituted benzyl alcohol, which is a liquid (melting point -15 °C). The solid physical form can offer advantages in handling, storage, and formulation for certain research applications where a solid reagent is preferred. While melting points for other 5-halo-2-methoxybenzyl alcohol analogs are not always published in open databases, this value serves as a key identity and purity indicator during procurement.

Physical Form & Melting Point
Class-level inference
Solid; Mp 56–61 °C. Liquid benzyl alcohol Mp −15 °C.
Identity and quality-control indicator.
Data to verify for other 5-halo-2-methoxy analogs.
Physical Property Handling Procurement

Validated for Patent-Protected Drug Synthesis

The compound is explicitly used as a reactant in the synthetic route for BMS-191011, a maxi-K channel opener that has been nominated for clinical evaluation in stroke models [1]. The patent CN104710379B details a method wherein (5-chloro-2-methoxyphenyl)methanol is utilized as a key intermediate [1]. This provides a higher level of validation compared to generic benzyl alcohol building blocks, whose use in such advanced drug candidates is not uniformly documented.

Patent-Protected Drug Synthesis
Supporting evidence
Explicit reactant for BMS-191011 in patent CN104710379B.
Pathway-specific reproducibility context.
Validated for a clinical-candidate synthetic route.
Medicinal Chemistry Patent Synthesis BMS-191011

Specialized for Gamma-Butyrolactone Library Synthesis

Vendor and literature sources specify the use of (5-chloro-2-methoxyphenyl)methanol in the synthesis of alpha- or beta-aryl- and gamma-aryl-gamma-benzyl-gamma-butyrolactones [1]. The presence of both chloro and methoxy groups allows for further functionalization that is not possible with simpler benzyl alcohols. While direct comparative yield data against, for example, 5-fluoro-2-methoxybenzyl alcohol in the same reaction is not available in open-access literature, the targeted use in this specific lactone class suggests a structure-activity or reactivity relationship that would not be identically fulfilled by the 5-fluoro or 5-bromo analogs.

Gamma-Butyrolactone Library Synthesis
Supporting evidence
Documented use vs. no published evidence for 5-F or 5-Br analogs.
Supports selection for lactone-focused projects.
No quantitative yield comparison available.
Organic Synthesis Lactone Synthesis Building Block

(5-Chloro-2-methoxyphenyl)methanol Application Scenarios


BMS-191011 Clinical Candidate Synthesis

Procurement is essential for any laboratory aiming to reproduce or improve the synthesis of BMS-191011, a maxi-K channel opener with demonstrated in vivo stroke efficacy. The patent CN104710379B explicitly names this compound as a reactant in the route, making it a mandatory purchase for this specific R&D project [1].

Gamma-Butyrolactone Derivative Library Synthesis

Researchers involved in the synthesis of gamma-aryl-gamma-benzyl-gamma-butyrolactones, which are key intermediates for lignans and other bioactive molecules, should acquire this specific alcohol to ensure compatibility with published methods. Its use is directly referenced in the context of this lactone class [2].

Diversification of 5-Chloro-2-methoxyphenyl Moiety

For SAR studies involving a 5-chloro-2-methoxyphenyl fragment, this alcohol serves as a superior starting material compared to the corresponding halide or acid. The benzylic alcohol allows for direct conversion into various linkers (e.g., halide, amine, ether) under mild conditions, which is supported by its use in the synthesis of complex sulfonamide inhibitors like SBI-425 [3].

Quality Control by Melting Point

The solid physical form and distinct melting point range of 56-61 °C provide a simple yet definitive identity check upon receipt, differentiating it from liquid analogs and ensuring the correct compound has been sourced. This is a key practical step for inventory management in a procurement workflow .

Application
Selection Property
Validation Focus
BMS-191011 synthesis replication
Patent-specified reactant identity
Route fidelity and intermediate characterization
Gamma-butyrolactone library construction
Documented use in targeted lactone class
Reactivity and cyclization outcome review
Chloromethoxyphenyl SAR diversification
Benzylic alcohol functionalization handle
Linker conversion efficiency under mild conditions
Procurement quality control
Solid physical form and melting point range
Identity confirmation against reported properties

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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